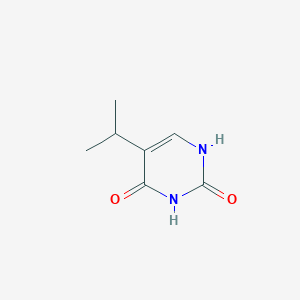

5-Isopropyluracil

Description

Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-yl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-4(2)5-3-8-7(11)9-6(5)10/h3-4H,1-2H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWNKIJNFNJCAHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169816 | |

| Record name | 5-Isopropyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17432-95-0 | |

| Record name | 5-Isopropyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017432950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17432-95-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Isopropyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Physicochemical Properties of 5-Isopropyluracil

Introduction

5-Isopropyluracil is a synthetic derivative of uracil, one of the four primary nucleobases in ribonucleic acid (RNA). The introduction of an isopropyl group at the C-5 position of the pyrimidine ring significantly alters the molecule's steric and electronic properties compared to its parent compound. This modification, specifically the enhancement of lipophilicity, makes this compound and its derivatives valuable intermediates in medicinal chemistry and drug development.[1] 5-substituted uracils have been extensively investigated for their potential as antiviral and antitumor agents, acting as inhibitors for crucial enzymes in nucleic acid biosynthesis.[2] This guide provides a detailed exploration of a robust synthetic pathway to this compound and a comprehensive analysis of its core physicochemical properties, offering a critical knowledge base for researchers in organic synthesis and pharmaceutical sciences.

Section 1: Synthesis of this compound

The synthesis of this compound is most reliably achieved through a multi-step pathway commencing with the construction of a substituted barbituric acid ring, followed by subsequent chemical modifications. This approach offers high yields and good control over the introduction of the C-5 substituent.

Causality in Synthetic Strategy

Direct C-5 alkylation of the uracil ring is challenging due to the ring's electronic nature. Therefore, a more robust strategy involves building the pyrimidine ring with the desired C-5 substituent already in place. The condensation of a substituted malonic ester with urea is a classic and highly effective method for forming the 5-substituted barbituric acid core.[3][4] The subsequent conversion to a uracil derivative requires the removal of the C-6 carbonyl oxygen (present in the enol form), which can be accomplished via a chlorination-dehalogenation sequence. This pathway is logical, employs well-understood reactions, and provides a pure final product.

Experimental Protocol: A Validated Two-Stage Synthesis

Stage 1: Synthesis of 5-Isopropylbarbituric Acid

This stage involves a base-catalyzed condensation reaction between diethyl isopropylmalonate and urea. Sodium ethoxide, a strong base, is used to deprotonate the α-carbon of the malonic ester, generating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of urea.

-

Reagents:

-

Diethyl isopropylmalonate

-

Urea

-

Sodium metal

-

Absolute Ethanol

-

Hydrochloric Acid (concentrated)

-

-

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve freshly cut sodium metal (2.0 molar equivalents relative to urea) in absolute ethanol under an inert atmosphere (N₂ or Ar) with gentle heating to initiate the reaction. Allow the reaction to proceed until all sodium has dissolved.

-

Condensation: To the freshly prepared sodium ethoxide solution, add urea (1.0 molar equivalent). Once dissolved, add diethyl isopropylmalonate (1.05 molar equivalents) dropwise from the dropping funnel.

-

Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. A thick white precipitate of the sodium salt of 5-isopropylbarbituric acid will form.

-

Work-up and Isolation: After cooling to room temperature, carefully pour the reaction mixture into an ice-water mixture. Acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid. The white precipitate of 5-isopropylbarbituric acid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.

-

Stage 2: Conversion of 5-Isopropylbarbituric Acid to this compound

This conversion is a two-step process involving chlorination followed by reductive dehalogenation.

-

Step 2a: Synthesis of 6-Chloro-5-isopropyluracil

-

Chlorination: In a fume hood, combine 5-isopropylbarbituric acid (1.0 eq) with phosphorus oxychloride (POCl₃, 5-10 molar equivalents). Add a catalytic amount of N,N-dimethylaniline.

-

Reflux: Heat the mixture to reflux for 3-4 hours. The reaction should become a clear, dark solution.

-

Work-up: Carefully quench the reaction by pouring it slowly onto crushed ice. This will hydrolyze the excess POCl₃ and precipitate the chlorinated intermediate. The crude 2,4,6-trichloro-5-isopropylpyrimidine can be isolated, but for this workflow, a one-pot hydrolysis is more efficient.

-

Selective Hydrolysis: The aqueous mixture is then carefully heated in the presence of aqueous sodium hydroxide (e.g., 10% NaOH) to selectively hydrolyze the chloro groups at positions 2 and 4, yielding 6-chloro-5-isopropyluracil. The product precipitates upon cooling and neutralization and is collected by filtration.

-

-

Step 2b: Reductive Dehalogenation to this compound

-

Reaction Setup: Dissolve the crude 6-chloro-5-isopropyluracil from the previous step in a suitable solvent such as ethanol or methanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., water or ethanol/water) to obtain pure this compound.

-

Caption: Synthetic workflow for this compound.

Section 2: Physicochemical Properties

The physicochemical properties of this compound dictate its behavior in chemical and biological systems, influencing its solubility, membrane permeability, and potential for intermolecular interactions.

Summary of Key Properties

| Property | Value / Description | Source / Rationale |

| CAS Number | 17432-95-0 | [1][5] |

| Molecular Formula | C₇H₁₀N₂O₂ | [1] |

| Molecular Weight | 154.17 g/mol | [1] |

| Appearance | Expected to be a white to off-white crystalline solid. | Based on analogous uracil derivatives. |

| Melting Point | Not experimentally determined in available literature. Expected to be high (>250 °C), likely with decomposition. | Analogy to 5-chlorouracil (>300 °C).[6] |

| pKa (acidic) | Estimated ~9.6 - 9.8 | The electron-donating isopropyl group should slightly decrease the acidity of the N-H protons compared to uracil (pKa ≈ 9.4). In contrast, electron-withdrawing groups like chloro (pKa 8.13) and nitro (pKa 5.6) significantly increase acidity.[6][7] |

| logP | Estimated ~0.5 - 0.8 | The isopropyl group significantly increases lipophilicity compared to uracil (logP ≈ -1.0) and 5-fluorouracil (logP ≈ -0.9).[8] |

Molecular Structure and Tautomerism

Like its parent molecule, this compound exists predominantly in the aromatic dilactam tautomeric form, which is stabilized by amide resonance. The alternative dilactim tautomer, while contributing to its chemical reactivity, is present in much lower concentrations under physiological conditions. The molecule is planar, facilitating stacking interactions in larger biological structures.

Solubility Profile

Due to the non-polar isopropyl group, this compound is expected to have low solubility in water.[1] It should exhibit significantly better solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and moderate solubility in alcohols like ethanol and methanol.

Spectroscopic Profile

While experimental spectra for this compound are not widely available in public databases, the following profile is predicted based on its chemical structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): (Predicted, in DMSO-d₆)

-

δ 10.5-11.5 ppm: Two broad singlets, corresponding to the two N-H protons (N1-H and N3-H).

-

δ ~7.5 ppm: A singlet for the C6-H proton. Its chemical shift is influenced by the adjacent C5-isopropyl group.

-

δ ~2.8 ppm: A septet for the methine proton (-CH) of the isopropyl group, split by the six adjacent methyl protons.

-

δ ~1.1 ppm: A doublet for the six equivalent methyl protons (-CH₃) of the isopropyl group, split by the single methine proton.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): (Predicted)

-

δ ~164 ppm: Carbonyl carbon at C4.

-

δ ~151 ppm: Carbonyl carbon at C2.

-

δ ~140 ppm: Olefinic carbon at C6.

-

δ ~115 ppm: Alkylated olefinic carbon at C5.

-

δ ~26 ppm: Methine carbon (-CH) of the isopropyl group.

-

δ ~21 ppm: Methyl carbons (-CH₃) of the isopropyl group.

-

-

IR (Infrared) Spectroscopy:

-

3100-3250 cm⁻¹: N-H stretching vibrations (broad).

-

2900-3000 cm⁻¹: C-H stretching from the isopropyl group.

-

1650-1720 cm⁻¹: Strong C=O stretching vibrations from the two carbonyl groups.

-

~1630 cm⁻¹: C=C stretching of the pyrimidine ring.

-

-

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 154, corresponding to the molecular weight of the compound.

-

Key Fragments: A significant fragment at m/z = 111 would correspond to the loss of the isopropyl radical ([M-43]⁺), which is a characteristic fragmentation pathway.

-

Section 3: Applications and Significance

This compound serves as a crucial building block for more complex, biologically active molecules. The C5 position of the uracil ring is a common site for modification in the development of nucleoside analogues. The isopropyl group can modulate the lipophilicity and steric profile of a potential drug candidate, influencing its ability to cross cell membranes and interact with enzyme active sites. Derivatives of this compound have been explored in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and other therapeutic agents.[9] Its study provides valuable structure-activity relationship (SAR) data for the development of new chemotherapeutics.

Conclusion

This guide has detailed a practical and reliable synthetic route for this compound, starting from common laboratory reagents. By constructing the substituted barbituric acid precursor first, the challenges of direct C-5 alkylation are effectively bypassed. The physicochemical analysis, combining established data for analogous compounds with scientifically grounded predictions, provides a comprehensive profile of the molecule. This compound is a compound of significant interest, and this technical overview provides the foundational knowledge required for its synthesis, characterization, and application in advanced research and drug discovery programs.

References

-

Spicer, W. M. (n.d.). Synthesis of Barbituric Acid Derivatives. Georgia Institute of Technology. [Link]

-

Kavala, V., et al. (2012). Synthesis of 5-alkylated barbituric acids and 3-alkylated indoles via microwave-assisted three-component reactions in solvent-free conditions using Hantzsch 1,4-dihydropyridines as reducing agents. Molecular Diversity, 16(2), 291-8. [Link]

-

Neville, G. A., & Cook, D. (1970). and 5,5-alkyl-substituted barbituric acids. Canadian Journal of Chemistry, 48(14), 2274-2281. [Link]

-

Chamberlain, J. S., et al. (1950). The Synthesis of 5,5-Alkylphenylbarbituric Acids. Journal of the American Chemical Society. [Link]

-

Kaur, N., et al. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Organics, 5(3), 298-345. [Link]

-

ChemWhat. (n.d.). This compound CAS#: 17432-95-0. Retrieved from [Link]

-

G. A. Gevorgyan, et al. (2018). Oxidative Halogenation of 6-Methyluracil. ResearchGate. [Link]

-

960 Chemical Network. (n.d.). CAS No.4212-49-1 | 5-ethyl-1,2,3,4.... Retrieved from [Link]

-

Chemsrc. (n.d.). Ethyl isovalerate | CAS#:108-64-5. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-(3,5-DIMETHYLBENZYL)-5-ISOPROPYL-1-(2-METHYALLYLOXYMETHYL)-URACIL - Optional[13C NMR]. Retrieved from [Link]

-

DNAmod. (n.d.). 6-(3,5-dimethylbenzyl)-1-(ethoxymethyl)-5-isopropyluracil. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000863). Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluorouracil. National Center for Biotechnology Information. Retrieved from [Link]

-

Bardagì, I., & Rossi, R. A. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. CONICET Digital. [Link]

-

Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

-

Robertson, M. P., & Miller, S. L. (1995). Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world. Science, 268(5211), 702-5. [Link]

-

NIST. (n.d.). 6-Chlorouracil. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

-

Ghorab, M. M., et al. (2022). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 12(45). [Link]

-

Derry, M. J., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(11), 1886-1891. [Link]

- Google Patents. (2019). CN110511141A - A kind of synthetic method of apronal.

-

PubChem. (n.d.). 5-Chlorouracil. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). EP0148353B1 - Process for the preparation of uracil.

-

PubChem. (n.d.). 5-Aminouracil. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Nitrouracil. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. CAS 17432-95-0: 5-Isopropyl Uracil | CymitQuimica [cymitquimica.com]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | 17432-95-0 [chemicalbook.com]

- 6. 5-Chlorouracil(1820-81-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. 5-Nitrouracil | C4H3N3O4 | CID 69135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Fluorouracil | C4H3FN2O2 | CID 3385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. DNAmod: 6-(3,5-dimethylbenzyl)-1-(ethoxymethyl)-5-isopropyluracil [dnamod.hoffmanlab.org]

The Biological Versatility of the 5-Isopropyluracil Scaffold: A Technical Guide for Drug Discovery

Introduction

The uracil scaffold, a fundamental component of nucleic acids, has long been a cornerstone in the development of therapeutic agents, leading to the discovery of potent antiviral and anticancer drugs.[1] Modifications to the uracil ring have yielded a diverse array of biologically active molecules. Among these, the introduction of a lipophilic isopropyl group at the 5-position creates 5-isopropyluracil, a lead structure for the generation of derivatives with significant therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of this compound and its derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the synthesis, mechanisms of action, and therapeutic promise of these compounds in oncology and virology, supported by detailed experimental protocols and mechanistic insights.

Anticancer Potential: Targeting the Cell Cycle through Kinase Inhibition

While data on the standalone anticancer activity of this compound is limited, its incorporation into more complex heterocyclic systems has yielded highly potent anti-proliferative agents. A notable example is the family of 5-substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines, which have demonstrated remarkable efficacy as inhibitors of cyclin-dependent kinases (CDKs).[2][3]

CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes.[4] Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention. The pyrazolo[4,3-d]pyrimidine scaffold acts as a bioisostere of adenine, the core of ATP, allowing it to competitively bind to the ATP-binding pocket of CDKs and inhibit their activity.[5]

Mechanism of Action: CDK Inhibition and Cell Cycle Arrest

Derivatives of 5-isopropyl-pyrazolo[4,3-d]pyrimidine have been shown to be potent inhibitors of CDK2 and CDK5, with IC50 values in the low nanomolar range.[2] Inhibition of these kinases disrupts the normal progression of the cell cycle, leading to arrest at the S and G2/M phases and subsequent induction of apoptosis in cancer cells.[2]

The inhibitory activity of these compounds leads to the dephosphorylation of key CDK substrates, such as the C-terminus of RNA polymerase II and focal adhesion kinase (FAK), further contributing to their anticancer effects.[2]

Quantitative Anticancer Data

The following table summarizes the reported IC50 values for representative 5-isopropyl-pyrazolo[4,3-d]pyrimidine derivatives against various cancer cell lines and cyclin-dependent kinases.

| Compound Class | Target | IC50 (nM) | Reference |

| 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines | CDK2 | Low nanomolar | [2] |

| CDK5 | Low nanomolar | [2] | |

| Pyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-e][6][7][8]triazolo[1,5-c]pyrimidine Derivatives | CDK2/cyclin A2 | 57 - 119 | [4] |

| MCF-7 (Breast Cancer) | 45 - 97 | [9] | |

| HCT-116 (Colorectal Cancer) | 6 - 99 | [9] | |

| HepG-2 (Liver Cancer) | 48 - 90 | [9] |

Antiviral Activity: A Scaffold for Non-Nucleoside and Nucleoside Analog Inhibitors

The versatility of the this compound scaffold extends to the development of antiviral agents. Both non-nucleoside and nucleoside derivatives have demonstrated significant activity against a range of viruses, primarily through the inhibition of viral polymerases.

Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase

Several non-nucleoside derivatives of this compound have emerged as potent inhibitors of HIV-1 reverse transcriptase (RT), a key enzyme in the viral replication cycle. These compounds bind to an allosteric site on the RT enzyme, inducing a conformational change that disrupts its catalytic activity.[6]

Notably, compounds such as 6-[(3,5-dimethylphenyl)selenyl]-1-ethoxymethyl-5-isopropyluracil have exhibited exceptional anti-HIV-1 activity with an EC50 value of 0.0047 µM and a selectivity index exceeding 42,600.[6] Another derivative, 6-(3,5-dimethylbenzyl)-1-(ethoxymethyl)-5-isopropyluracil, has shown potent activity against HIV-1 at concentrations below 1 nM.[6]

Quantitative Anti-HIV-1 Data

| Compound | Virus/Cell Line | EC50 (µM) | Selectivity Index (SI) | Reference |

| 6-[(3,5-Dimethylphenyl)selenyl]-1-ethoxymethyl-5-isopropyluracil | HIV-1/CEM-SS | 0.0047 | >42,600 | [6] |

| 1-Ethoxymethyl-5-isopropyl-6-(1-naphthylmethyl)uracil | HIV-1/MT4 | 0.017 | 2229 | [6] |

| 6-(3,5-Dimethylbenzyl)-1-(ethoxymethyl)-5-isopropyluracil | HIV-1/MT-4 | <0.001 | - | [6] |

Nucleoside Analogs as Viral Polymerase Inhibitors

The broader class of 5-substituted uracil nucleoside analogs has a well-established history as antiviral agents. These compounds mimic natural nucleosides and, after intracellular phosphorylation to their triphosphate form, are incorporated into the growing viral DNA or RNA chain by the viral polymerase. This incorporation leads to chain termination, thereby halting viral replication.[7][8]

Experimental Protocols

Synthesis of 6-Chloro-5-isopropyluracil

A key intermediate for the synthesis of various biologically active this compound derivatives is 6-chloro-5-isopropyluracil. A general method for its preparation involves the chlorination of 5-isopropylbarbituric acid.

Materials:

-

5-Isopropylbarbituric acid

-

Phosphorus oxychloride (POCl3)

-

N,N-Dimethylaniline

-

10% Aqueous sodium hydroxide (NaOH)

-

Ice

-

Appropriate glassware and safety equipment

Procedure:

-

A mixture of 5-isopropylbarbituric acid, a slight excess of phosphorus oxychloride, and a catalytic amount of N,N-dimethylaniline is carefully heated under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the excess phosphorus oxychloride is removed under reduced pressure.

-

The resulting residue, 5-isopropyl-2,4,6-trichloropyrimidine, is cautiously poured onto crushed ice.

-

The crude product is then selectively hydrolyzed by heating in a 10% aqueous sodium hydroxide solution.

-

Upon cooling and acidification, 6-chloro-5-isopropyluracil precipitates and can be collected by filtration, washed with cold water, and dried.

Note: This is a generalized procedure. Specific reaction times, temperatures, and purification methods may need to be optimized.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7][11]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT-116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and an untreated control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

In Vitro Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.

Materials:

-

Host cell line susceptible to the virus of interest

-

Virus stock of known titer

-

Culture medium

-

Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

-

Test compound

-

Crystal violet staining solution

-

6-well or 12-well plates

Procedure:

-

Cell Seeding: Seed host cells into plates to form a confluent monolayer.

-

Virus Adsorption: Remove the culture medium and infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) for 1-2 hours at 37°C.

-

Compound Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing various concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible in the virus control wells (typically 2-10 days, depending on the virus).

-

Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with crystal violet solution. The plaques will appear as clear zones against a background of stained, uninfected cells.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value (the concentration that reduces the number of plaques by 50%) can then be determined.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While the parent compound itself may exhibit modest biological activity, its derivatives have demonstrated significant potential as both anticancer and antiviral agents. The anticancer properties of pyrazolo[4,3-d]pyrimidine derivatives highlight the importance of targeting cell cycle regulation through CDK inhibition. In the antiviral arena, non-nucleoside derivatives have shown potent anti-HIV activity, while the broader class of 5-substituted uracil nucleosides provides a proven strategy for inhibiting viral polymerases. The synthetic accessibility of this compound and the detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore and optimize derivatives with enhanced efficacy and selectivity, ultimately contributing to the advancement of new therapies for cancer and infectious diseases.

References

-

Uracil derivatives as non-nucleoside inhibitors of viral infections - ScienceDirect. [Link]

-

Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PubMed Central. [Link]

-

Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - MDPI. [Link]

-

Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][7][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC - NIH. [Link]

-

5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases - PubMed. [Link]

-

cell lines ic50: Topics by Science.gov. [Link]

-

Full article: Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][7][8]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - Taylor & Francis Online. [Link]

-

5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases - PubMed. [Link]

-

Dose−response curves and EC50 values for derivatives. (A) % antiviral... | Download Scientific Diagram - ResearchGate. [Link]

-

Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][7][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC - NIH. [Link]

-

New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - NIH. [Link]

-

Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives - MDPI. [Link]

-

Synthesis of 6-chloro-1-benzyl-3-(3,5-dimethylbenzyl)uracil (3a) - ResearchGate. [Link]

-

Pyrazolo[4,3- d ]pyrimidine Bioisostere of Roscovitine: Evaluation of a Novel Selective Inhibitor of Cyclin-Dependent Kinases with Antiproliferative Activity | Request PDF - ResearchGate. [Link]

-

(PDF) ChemInform Abstract: Methods of Synthesis of 6-Substituted Uracil Derivatives - The Structural Base of Antiviral Agents - ResearchGate. [Link]

-

Uracil derivatives as non-nucleoside inhibitors of viral infections - ResearchGate. [Link]

-

Non-nucleoside structured compounds with antiviral activity—past 10 years (2010–2020). [Link]

-

IC 50 values of 5-FU and its derivatives on the cell lines. - ResearchGate. [Link]

-

Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing). [Link]

-

Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed. [Link]

- CN109020900B - Preparation method of 6-chloro-3-methyl uracil - Google P

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Mechanism of Action of 5-Isopropyluracil

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unraveling the Therapeutic Potential of Modified Nucleobases

In the landscape of modern drug discovery, the modification of endogenous molecules remains a cornerstone of therapeutic innovation. Pyrimidine analogs, in particular, have yielded a wealth of compounds with significant clinical impact, primarily in the realms of oncology and virology. 5-isopropyluracil, a derivative of the fundamental RNA nucleobase uracil, represents a molecule of considerable interest within this class. The introduction of an isopropyl group at the 5-position of the uracil ring alters its chemical properties, enhancing its lipophilicity and potential for unique biological interactions compared to its parent molecule[1]. This guide provides a comprehensive technical overview of the putative mechanism of action of this compound, drawing upon the established pharmacology of 5-substituted uracils to provide a robust framework for researchers and drug development professionals. While direct, comprehensive studies on this compound are emerging, the principles outlined herein are grounded in decades of research into this important class of molecules.

The Primary Postulated Mechanism: Inhibition of Dihydropyrimidine Dehydrogenase (DPD)

The most probable and significant mechanism of action for this compound in biological systems is the inhibition of dihydropyrimidine dehydrogenase (DPD).

The Critical Role of DPD in Pyrimidine Catabolism

Dihydropyrimidine dehydrogenase is the initial and rate-limiting enzyme in the catabolism of the pyrimidine bases uracil and thymine[2]. This enzyme is also critically responsible for the breakdown of fluoropyrimidine drugs, such as 5-fluorouracil (5-FU), a widely used chemotherapeutic agent[3][4]. By converting these pyrimidines into their inactive dihydro- forms, DPD plays a crucial role in regulating their intracellular and systemic concentrations.

5-Substituted Uracils as a Class of DPD Inhibitors

A substantial body of evidence demonstrates that various 5-substituted uracil derivatives act as potent inhibitors of DPD[5][6]. The substituent at the 5-position is a key determinant of the inhibitory potency. For instance, (E)-5-(2-bromovinyl)uracil (BVU) is a known potent DPD inhibitor[5]. The rationale behind this inhibition lies in the structural similarity of these analogs to the natural substrates of DPD, allowing them to bind to the active site. The nature of the 5-substituent can influence the binding affinity and the type of inhibition (e.g., competitive, non-competitive, or irreversible).

The Hypothesized Interaction of this compound with DPD

Based on the established structure-activity relationships of 5-alkyluracils, it is highly probable that this compound acts as an inhibitor of DPD[7]. The isopropyl group, being a small, branched alkyl chain, is expected to fit within the active site of DPD and interfere with the binding and/or reduction of the natural substrates.

Expert Insight: The increased lipophilicity conferred by the isopropyl group may enhance the compound's ability to cross cellular membranes and access the cytosolic DPD enzyme, potentially leading to more sustained intracellular concentrations and prolonged inhibition compared to uracil itself[1].

The inhibition of DPD by this compound would lead to a significant elevation in the systemic and intracellular levels of uracil and thymine. This has profound implications for the co-administration of fluoropyrimidine chemotherapeutics.

Downstream Consequences of DPD Inhibition

The inhibition of DPD by a compound like this compound has several critical downstream effects, particularly in the context of cancer therapy.

-

Potentiation of 5-Fluorouracil (5-FU) Efficacy: By blocking the primary catabolic pathway of 5-FU, DPD inhibitors can dramatically increase its bioavailability and therapeutic efficacy[8][9][10]. This allows for the use of lower doses of 5-FU, potentially reducing its severe side effects[2].

-

Modulation of Pyrimidine Homeostasis: The accumulation of endogenous uracil can have complex effects on cellular metabolism, including feedback inhibition of pyrimidine biosynthesis pathways.

The following diagram illustrates the central role of DPD in pyrimidine metabolism and the impact of its inhibition by this compound.

Figure 1: Proposed mechanism of this compound via DPD inhibition.

Potential Secondary Mechanisms of Action

While DPD inhibition is the most likely primary mechanism, the broader family of 5-substituted uracils has been shown to interact with other key enzymes involved in nucleotide metabolism and DNA repair. Therefore, it is prudent to consider these as potential secondary or off-target effects of this compound.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, a vital cofactor for the synthesis of purines and thymidylate. Some pyrimidine derivatives have been reported to exhibit inhibitory activity against DHFR[3]. Inhibition of DHFR leads to a depletion of the cellular pool of thymidine triphosphate (dTTP), ultimately disrupting DNA synthesis and repair.

Uracil-DNA Glycosylase (UNG) Inhibition

Uracil-DNA glycosylase is a key enzyme in the base excision repair (BER) pathway, responsible for recognizing and excising uracil from DNA. The incorporation of uracil into DNA can occur through the deamination of cytosine or the misincorporation of dUTP during DNA replication. Inhibition of UNG would lead to the persistence of uracil in the genome, which can be cytotoxic and mutagenic. Several uracil analogs have been investigated as inhibitors of UNG.

The following diagram outlines the potential multi-target effects of this compound.

Figure 2: Potential multi-target mechanism of this compound.

Experimental Protocols for Mechanistic Elucidation

To definitively characterize the mechanism of action of this compound, a series of robust enzymatic and cellular assays are required. The following protocols provide a framework for these investigations.

Dihydropyrimidine Dehydrogenase (DPD) Inhibition Assay

This protocol is designed to determine the inhibitory potential of this compound against DPD.

Principle: The activity of DPD is measured by monitoring the conversion of a radiolabeled substrate, such as [14C]-5-fluorouracil, to its dihydro-metabolite. The separation of the substrate and product is achieved by high-performance liquid chromatography (HPLC), and the radioactivity is quantified using a flow scintillation analyzer.

Step-by-Step Methodology:

-

Preparation of Cell Lysates:

-

Harvest cultured cells (e.g., human liver cells or cancer cell lines with known DPD expression) and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a lysis buffer containing a protease inhibitor cocktail.

-

Homogenize the cells and centrifuge to obtain a clear cytosolic fraction.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the cell lysate (containing a fixed amount of protein, e.g., 200 µg), reaction buffer (e.g., potassium phosphate buffer with NADPH and dithiothreitol), and varying concentrations of this compound (or vehicle control).

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the radiolabeled substrate (e.g., [6-14C]5-fluorouracil).

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding cold ethanol to precipitate the proteins.

-

Centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitute the sample in the HPLC mobile phase.

-

-

HPLC Analysis:

-

Inject the sample onto a reverse-phase HPLC column.

-

Elute the substrate and product with an appropriate mobile phase.

-

Monitor the eluent with a UV detector and a flow scintillation analyzer.

-

-

Data Analysis:

-

Calculate the percentage of substrate converted to product in the presence and absence of the inhibitor.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

-

Self-Validation: The inclusion of a known DPD inhibitor (e.g., gimeracil) as a positive control is essential to validate the assay's performance. A vehicle control (e.g., DMSO) is also necessary to account for any solvent effects.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the ability of this compound to inhibit DHFR activity.

Principle: DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The consumption of NADPH can be monitored by the decrease in absorbance at 340 nm.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.5).

-

Prepare stock solutions of DHF, NADPH, and purified human DHFR enzyme.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

-

Enzyme Reaction:

-

In a quartz cuvette or a 96-well UV-transparent plate, combine the reaction buffer, DHFR enzyme, and varying concentrations of this compound (or vehicle control).

-

Pre-incubate at 25°C for 5 minutes.

-

Initiate the reaction by adding NADPH and DHF.

-

-

Spectrophotometric Measurement:

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

To determine the inhibition constant (Ki) and the mode of inhibition, perform kinetic studies with varying concentrations of both the substrate (DHF) and the inhibitor, and analyze the data using Lineweaver-Burk or Dixon plots.

-

Self-Validation: A known DHFR inhibitor, such as methotrexate, should be used as a positive control to ensure the assay is performing correctly.

Uracil-DNA Glycosylase (UNG) Activity Assay

This fluorescence-based assay can be used to assess the inhibitory effect of this compound on UNG.

Principle: This assay utilizes a single-stranded DNA oligonucleotide probe containing a single uracil base and labeled with a fluorophore and a quencher at opposite ends. In its hairpin conformation, the fluorescence is quenched. Upon cleavage of the uracil base by UNG, the probe is linearized, separating the fluorophore and quencher and resulting in an increase in fluorescence.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., Tris-HCl buffer with EDTA and DTT).

-

Prepare a stock solution of the fluorescently labeled DNA oligonucleotide probe.

-

Prepare a stock solution of purified human UNG enzyme.

-

Prepare a stock solution of this compound in a suitable solvent.

-

-

Enzyme Reaction:

-

In a 96-well black plate, combine the reaction buffer, UNG enzyme, and varying concentrations of this compound (or vehicle control).

-

Pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding the DNA probe.

-

-

Fluorescence Measurement:

-

Monitor the increase in fluorescence intensity over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the rate of increase in fluorescence for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

Self-Validation: A known UNG inhibitor, if available, or a control reaction without the enzyme should be included to validate the assay results.

Quantitative Data Summary (Hypothetical)

While specific experimental data for this compound is not yet widely published, the following table provides a template for summarizing the expected quantitative data from the aforementioned assays. This structured presentation allows for a clear comparison of the compound's potency against different potential targets.

| Target Enzyme | Assay Type | Measured Parameter | Hypothetical Value (μM) |

| Dihydropyrimidine Dehydrogenase (DPD) | Radiolabeled HPLC | IC50 | 5 - 50 |

| Dihydrofolate Reductase (DHFR) | Spectrophotometric | IC50 | > 100 |

| Uracil-DNA Glycosylase (UNG) | Fluorescence-based | IC50 | > 100 |

Conclusion and Future Directions

The available evidence strongly suggests that the primary mechanism of action of this compound in biological systems is the inhibition of dihydropyrimidine dehydrogenase. This positions the compound as a potential modulator of pyrimidine metabolism with significant therapeutic implications, particularly in combination with fluoropyrimidine-based cancer therapies. The enhanced lipophilicity due to the isopropyl group may offer favorable pharmacokinetic properties.

Future research should focus on:

-

Definitive Enzymatic Assays: Performing the detailed protocols outlined in this guide to obtain precise IC50 and Ki values for this compound against DPD, DHFR, and UNG.

-

Cellular Activity Studies: Evaluating the effect of this compound on the metabolism of 5-FU and the potentiation of its cytotoxicity in various cancer cell lines with characterized DPD expression levels.

-

Pharmacokinetic and In Vivo Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its efficacy in preclinical animal models of cancer, both as a single agent and in combination with 5-FU.

-

Structural Biology: Co-crystallization of this compound with DPD to elucidate the precise molecular interactions responsible for its inhibitory activity.

By systematically addressing these research questions, the full therapeutic potential of this compound can be unlocked, paving the way for its potential application in precision medicine.

References

-

Synthesis and antiviral activity of novel anti-VZV 5-substituted uracil nucleosides with a cyclopropane sugar moiety. PubMed. [Link]

-

Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives. National Institutes of Health. [Link]

-

Anti-herpes simplex virus activity of 5-substituted 2-pyrimidinone nucleosides. PubMed. [Link]

-

Synthesis and antimicrobial activity of some novel 5-alkyl-6-substituted uracils and related derivatives. PubMed. [Link]

-

Synthesis and antiherpesviral activity of 5-C-substituted uracil nucleosides. PubMed. [Link]

-

The anti‐herpes simplex virus (HSV) actions of compound 5d in vivo. (a)... ResearchGate. [Link]

-

ANTI-HERPES SIMPLEX VIRUS AND CYTOSTATIC ACTIVITY OF SOME NEW 5-SUBSTITUTED l-(4-HYDROXYBUTYL) - SAV. SAV. [Link]

-

New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. MDPI. [Link]

-

Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Lirias - KU Leuven. [Link]

-

The effect of 5-substitution in the pyrimidine ring of dUMP on the interaction with thymidylate synthase: molecular modeling and QSAR. PubMed. [Link]

-

Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution. National Institutes of Health. [Link]

-

Cellular thermal shift assay. Grokipedia. [Link]

-

A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. PubMed. [Link]

- Process For The Synthesis Of Hydroxyalkyl Derivatives Of Biologically Active Compounds.

-

The cellular thermal shift assay of MEK in the presence of inhibitors,... ResearchGate. [Link]

-

Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Springer. [Link]

-

Enhancing 5-fluorouracil cytotoxicity by inhibiting dihydropyrimidine dehydrogenase activity with uracil in human tumor cells. PubMed. [Link]

-

Effect of uracil on metabolism of 5-fluorouracil in vitro. PubMed. [Link]

-

Enhancement of the antitumour activity of 5-fluorouracil (5-FU) by inhibiting dihydropyrimidine dehydrogenase activity (DPD) using 5-chloro-2,4-dihydroxypyridine (CDHP) in human tumour cells. PubMed. [Link]

-

Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world. PubMed. [Link]

-

Clinical implications of dihydropyrimidine dehydrogenase inhibition. PubMed. [Link]

-

Is it possible to patent a novel drug compound for its biological activity if it has already been patented for another bioactivity? ResearchGate. [Link]

-

Antitumor effects of 5-fluorouracil on human colon cancer cell lines: antagonism by levamisole. PubMed. [Link]

-

A Spotlight on Recent Highlights from Small Molecule Patents. YouTube. [Link]

-

The synthesis and properties of some 5-substituted uracil derivatives. PubMed. [Link]

-

Improving 5-FU with a novel dihydropyrimidine dehydrogenase inactivator. PubMed. [Link]

-

Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines. PubMed. [Link]

-

5-Fluorouracil-induced apoptosis in cultured oral cancer cells. PubMed. [Link]

-

Effect of de novo purine synthesis inhibitors on 5-fluorouracil metabolism and cytotoxicity. PubMed. [Link]

-

Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines. National Institutes of Health. [Link]

-

Mechanism of Growth Inhibition by 5-Fluorourncil. Reversal Studies with Pyrimidine Metabolites in F'ifro* (34041). Experimental Biology and Medicine. [Link]

- A kind of 5-fluor-uracil derivative and its preparation method and application.

-

Development of a rapid and fully automated factor VIII inhibitor assay, insensitive to emicizumab, and a lowest level of quantification of 0.2 BU/mL. PubMed. [Link]

-

The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil. PubMed. [Link]

-

Synthesis, Reactivity, and Biological Activity of 5-aminouracil and Its Derivatives. PubMed. [Link]

-

Testing for Inhibitors and Hemophilia. Centers for Disease Control and Prevention. [Link]

-

Coagulation Factor VIII Inhibitor Screen, Plasma. Mayo Clinic Laboratories. [Link]

-

Biochemical and Molecular Characterization of Five Basil Cultivars Extract for Enhancing the Antioxidant, Antiviral, Anticancer, Antibacterial, and Antifungal Activities. ResearchGate. [Link]

-

Inhibitor Assays. Practical-Haemostasis.com. [Link]

-

Laboratory testing for factor VIII and IX inhibitors in haemophilia: A review. PubMed Central. [Link]

Sources

- 1. CAS 17432-95-0: 5-Isopropyl Uracil | CymitQuimica [cymitquimica.com]

- 2. Clinical implications of dihydropyrimidine dehydrogenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antimicrobial activity of some novel 5-alkyl-6-substituted uracils and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antiviral activity of novel anti-VZV 5-substituted uracil nucleosides with a cyclopropane sugar moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improving 5-FU with a novel dihydropyrimidine dehydrogenase inactivator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of 5-substitution in the pyrimidine ring of dUMP on the interaction with thymidylate synthase: molecular modeling and QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhancing 5-fluorouracil cytotoxicity by inhibiting dihydropyrimidine dehydrogenase activity with uracil in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of uracil on metabolism of 5-fluorouracil in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enhancement of the antitumour activity of 5-fluorouracil (5-FU) by inhibiting dihydropyrimidine dehydrogenase activity (DPD) using 5-chloro-2,4-dihydroxypyridine (CDHP) in human tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Isopropyluracil: From Discovery to Modern Synthesis and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-isopropyluracil, a synthetic derivative of the pyrimidine nucleobase, uracil. While not as extensively studied as its halogenated counterpart, 5-fluorouracil, this compound holds a significant place in the historical context of pyrimidine chemistry and serves as a valuable subject for understanding the impact of alkyl substitutions on the physicochemical and biological properties of the uracil scaffold. This document details the historical context of its discovery, outlines a robust and modern synthetic protocol, and discusses its known chemical and biological characteristics, offering insights for researchers in medicinal chemistry, chemical biology, and drug development.

Introduction: The Significance of 5-Substituted Uracils

The uracil ring, a fundamental component of ribonucleic acid (RNA), has been a cornerstone of medicinal chemistry for decades. Modifications to this pyrimidine scaffold have led to the development of a wide array of therapeutic agents, most notably in the fields of oncology and virology. The strategic placement of substituents at the 5-position of the uracil ring has proven to be a particularly fruitful avenue for modulating biological activity. The introduction of various functional groups at this position can influence the molecule's interaction with key enzymes involved in nucleoside metabolism, thereby leading to cytotoxic or antiviral effects.

The archetypal example of a clinically successful 5-substituted uracil is 5-fluorouracil (5-FU). Since its synthesis in the 1950s, 5-FU has been a mainstay in the treatment of various solid tumors, including colorectal, breast, and gastric cancers. Its mechanism of action primarily involves the inhibition of thymidylate synthase, a critical enzyme in the de novo synthesis of pyrimidine nucleotides, and its incorporation into RNA and DNA, leading to cellular damage. The success of 5-FU spurred extensive research into other 5-substituted uracils, with the aim of discovering new agents with improved efficacy, selectivity, and pharmacokinetic profiles. This exploration has encompassed a wide range of substituents, including halogens, alkyl groups, and more complex moieties.

Within this broader context, 5-alkyluracils represent an important subclass. The introduction of alkyl groups at the 5-position can alter the lipophilicity and steric properties of the uracil molecule, potentially influencing its membrane permeability and interaction with biological targets. This guide focuses specifically on this compound, providing a detailed examination of its discovery, synthesis, and what is currently known about its biological relevance.

Historical Context and Discovery

Pinpointing the exact first synthesis of this compound is challenging, as early chemical literature often grouped the synthesis of several related compounds. However, the groundwork for the synthesis of 5-substituted pyrimidines was laid in the late 19th century. Although uracil itself was first isolated in 1901, the systematic study of pyrimidines began earlier, with Pinner's synthesis of pyrimidine derivatives in 1884.

While a definitive "discovery" paper for this compound has not been identified in the readily available literature, its existence as a known chemical entity is evident from research conducted in the latter half of a 20th century. For instance, a 1971 study by Krajewska and Shugar investigated the photochemical transformation of several 5-alkyluracils, including this compound. This work, which detailed the light-induced cleavage of the 5-alkyl substituent to form uracil, presupposes the availability of this compound as a starting material, indicating its synthesis and characterization prior to this date.

A significant advancement in the practical synthesis of this compound and other 5-alkyluracils was published in 1993 by Koroniak, Jankowski, and Krasnowski. They described a "novel approach" that provided a more efficient and higher-yielding pathway to these compounds via barbituric acid derivatives. This method, which will be detailed in the following section, represented a notable improvement over earlier, often lower-yielding, condensation reactions.

Synthesis of this compound: A Modern and Efficient Protocol

The synthesis of this compound can be efficiently achieved through a multi-step process starting from diethyl isopropylmalonate and urea. The following protocol is based on the high-yield method developed by Koroniak and colleagues.

Overall Synthetic Scheme

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-Isopropylbarbituric Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous methanol to prepare a solution of sodium methoxide.

-

Addition of Reactants: To the sodium methoxide solution, add diethyl isopropylmalonate followed by urea.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Work-up: After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the 5-isopropylbarbituric acid. The solid product is then collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of 6-Chloro-5-isopropyluracil

-

Reaction Setup: In a flask equipped with a reflux condenser, add 5-isopropylbarbituric acid to an excess of phosphorus oxychloride (POCl₃). A trace amount of water is also added.

-

Reflux: The mixture is heated under reflux. This one-pot reaction proceeds through the formation of 2,4,6-trichloro-5-isopropylpyrimidine, which is then hydrolyzed in situ to 5-isopropyl-6-chlorouracil.

-

Work-up: After the reaction is complete, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice. The precipitated product, 6-chloro-5-isopropyluracil, is collected by filtration, washed with water, and dried. A basic work-up can be employed to ensure complete hydrolysis of any remaining trichloropyrimidine intermediate.

Step 3: Reductive Dechlorination to this compound

-

Reaction Setup: Dissolve 6-chloro-5-isopropyluracil in an aqueous solution of sodium hydroxide.

-

Reduction: To this solution, add a nickel-aluminum alloy to generate Raney nickel in situ. The reaction is stirred at room temperature.

-

Work-up: Upon completion of the reduction (monitored by TLC), the reaction mixture is filtered to remove the nickel catalyst. The filtrate is then acidified to precipitate the final product, this compound. The product is collected by filtration, washed, and dried.

Causality Behind Experimental Choices

-

Choice of Base in Step 1: Sodium methoxide is a strong base that effectively deprotonates the diethyl isopropylmalonate, facilitating its condensation with urea to form the barbituric acid ring.

-

Use of POCl₃ in Step 2: Phosphorus oxychloride is a powerful chlorinating and dehydrating agent, essential for converting the hydroxyl groups of the barbituric acid tautomer into chlorine atoms, and facilitating the subsequent hydrolysis to the chlorouracil.

-

In situ Generation of Raney Nickel in Step 3: The use of a nickel-aluminum alloy in an alkaline solution provides a convenient and inexpensive method for generating highly active Raney nickel directly in the reaction mixture. This avoids the need to handle pyrophoric pre-activated Raney nickel and is advantageous for both small and large-scale syntheses.

Physicochemical Properties and Spectroscopic Data

This compound is a white crystalline solid. The introduction of the isopropyl group at the 5-position increases its lipophilicity compared to uracil.

| Property | Value | Source |

| Chemical Formula | C₇H₁₀N₂O₂ | |

| Molecular Weight | 154.17 g/mol | |

| CAS Number | 17432-95-0 | |

| Melting Point | 288-289 °C | |

| Appearance | White crystalline solid |

Spectroscopic Data for a Related Compound (6-Chloro-5-isopropyluracil):

-

¹H NMR (DMSO-d₆): δ 1.14 (d, 6H, CH₃, J = 7.2 Hz), 2.51-2.63 (m, 1H, CH), 11.22 (s, 1H, NH), 11.79 (s, 1H, NH).

-

¹³C NMR (DMSO-d₆): δ 20.02 (CH₃), 26.52 (CH), 113.95 (C-5), 140.95 (C-6), 149.75 (C=O), 162.75 (C=O).

-

ESI-MS (m/z): 187.1 (M⁻, 100), 189.1 (M⁻ + 2, 35).

Biological Activity and Potential Applications

The biological activity of this compound has not been extensively investigated, and there is a paucity of data regarding its specific mechanisms of action. However, based on the broader understanding of 5-substituted uracils, some potential areas of biological relevance can be inferred.

Antimicrobial and Antiviral Potential

Derivatives of 5-alkyluracils have been explored for their antimicrobial and antiviral properties. For instance, certain 5-alkyl-6-(4-substituted-1-piperazinyl)uracils, derived from 5-alkyl-6-chlorouracils (including the isopropyl derivative), have shown broad-spectrum antibacterial activity. While this compound itself has not been reported as a potent antimicrobial agent, its role as a key intermediate in the synthesis of more complex and biologically active molecules is significant.

In the context of antiviral research, many 5-substituted uracil nucleosides have demonstrated activity against various viruses, particularly herpesviruses. The mechanism of action for many of these nucleoside analogues involves their phosphorylation by viral or cellular kinases to the corresponding triphosphates, which can then inhibit viral DNA polymerases. While there is no specific data on the antiviral activity of this compound or its corresponding nucleoside, this remains a potential area for future investigation.

Anticancer Potential

The success of 5-fluorouracil has driven research into other 5-substituted uracils as potential anticancer agents. The cytotoxicity of these compounds can arise from various mechanisms, including inhibition of key enzymes in nucleotide metabolism and incorporation into nucleic acids. While some 5-substituted uracil derivatives have shown cytotoxic activity against cancer cell lines, there is currently no published data to suggest that this compound itself possesses significant anticancer properties. However, its structural similarity to other biologically active pyrimidines makes it a compound of interest for structure-activity relationship studies.

Photochemical Reactivity

As mentioned earlier, this compound undergoes a photochemical transformation upon irradiation with UV light, leading to the cleavage of the isopropyl group and the formation of uracil. This reactivity, which proceeds through an intramolecular electrocyclic photoaddition intermediate, is a point of interest in the study of DNA photochemistry and the potential phototoxicity of modified nucleobases.

Future Directions and Conclusion

This compound, while not a clinically utilized therapeutic agent, represents an important molecule within the broader class of 5-substituted pyrimidines. Its efficient synthesis from readily available starting materials makes it an accessible building block for the development of more complex uracil derivatives with potential biological activities.

Future research could focus on several key areas:

-

Synthesis and Biological Evaluation of this compound Nucleosides: The conversion of this compound into its corresponding deoxyribonucleoside and ribonucleoside analogues, followed by evaluation of their antiviral and anticancer activities, would be a logical next step in exploring its therapeutic potential.

-

Exploration as a Scaffold for Library Synthesis: The synthetic accessibility of this compound makes it an attractive starting point for the combinatorial synthesis of libraries of novel uracil derivatives for high-throughput screening against various biological targets.

-

Further Mechanistic Studies: A more in-depth investigation into the biological effects of this compound, even if weak, could provide valuable insights into the structure-activity relationships of 5-alkyluracils and inform the design of more potent analogues.

References

- Krajewska, E., & Shugar, D. (1971). Photochemical transformation of 5-alkyluracils and their nucleosides. Science, 173(3995), 435-437.

- De Clercq, E., Descamps, J., De Somer, P., Barr, P. J., Jones, A. S., & Walker, R. T. (1979). (E)-5-(2-Bromovinyl)-2'-deoxyuridine: a potent and selective anti-herpes agent. Proceedings of the National Academy of Sciences, 76(6), 2947-2951.

- Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern. (2022). Molecules, 27(9), 2866.

- Balzarini, J., & De Clercq, E. (2003). 5-Substituted pyrimidine nucleoside analogues as inhibitors of the replication of herpes simplex virus. Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression, 1619(2), 147-162.

- Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003).

- Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. (2009). Current Organic Synthesis, 6(4), 371-390.

- New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. (2022). Molecules, 27(9), 2866.

- Kumar, R., Sharma, N., Nath, M., Saffran, H. A., & Tyrrell, D. L. (2001). Synthesis and antiviral activity of novel acyclic nucleoside analogues of 5-(1-azido-2-haloethyl)uracils. Journal of medicinal chemistry, 44(24), 4225–4229.

- Gangjee, A., Devraj, R., McGuire, J. J., Kisliuk, R. L., Queener, S. F., & Barrows, L. R. (1994). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. Journal of medicinal chemistry, 37(8), 1169–1176.

- SEP enhanced the antitumor activity of 5-fluorouracil by up-regulating NKG2D/MICA and reversed immune suppression via inhibiting ROS and caspase-3 in mice. (2017). Oncoimmunology, 6(12), e1369325.

- Kumar, R., Nath, M., & Tyrrell, D. L. (2001). Synthesis and antiviral activity of novel 5-(1-cyanamido-2-haloethyl) and 5-(1-hydroxy(or methoxy)-2-azidoethyl) analogues of uracil nucleosides. Journal of medicinal chemistry, 44(21), 3515–3520.

- Inhibition of uracil DNA glycosylase sensitizes cancer cells to 5-fluorodeoxyuridine through replication fork collapse-induced DNA damage. (2015). Oncotarget, 6(32), 32749–32761.

- The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw. (2020). International journal of nanomedicine, 15, 5647–5661.

- Fikus, M., Wierzchowski, K. L., & Shugar, D. (1964). Reversible photochemical transformation of 5-fluorouracil analogues and poly-5-fluorouridylic acid.

5-Isopropyluracil: A Technical Guide to Unlocking Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

5-Isopropyluracil, a derivative of the fundamental nucleobase uracil, represents a compelling starting point for the exploration of novel therapeutic agents. While direct clinical applications of this compound remain to be fully elucidated, its structural relationship to a class of well-established 5-substituted uracils provides a strong rationale for its investigation. This technical guide synthesizes the current, albeit limited, knowledge on this compound and its derivatives, and extrapolates potential therapeutic avenues based on the established mechanisms of action of related compounds. We will delve into its synthesis, known antimicrobial properties of its derivatives, and propose a strategic framework for its future development as a potential antiviral or anticancer agent. This document is intended to serve as a foundational resource for researchers poised to explore the therapeutic promise of this intriguing molecule.

Introduction: The Rationale for Investigating this compound

The pyrimidine uracil is a cornerstone of biological systems as a key component of ribonucleic acid (RNA). Chemical modifications to the uracil ring have historically yielded compounds with profound therapeutic value. The most notable of these is 5-fluorouracil (5-FU), a mainstay in cancer chemotherapy for decades. The substitution at the 5-position of the uracil ring is a well-trodden path in medicinal chemistry, leading to the discovery of compounds with a wide array of biological activities, including antiviral, antibacterial, and anticancer properties.[1]

This compound, with its bulky, lipophilic isopropyl group at the 5-position, presents a unique chemical scaffold within this class of compounds.[2] This substitution can significantly alter the molecule's steric and electronic properties, potentially influencing its interaction with biological targets and its metabolic stability. While research directly focused on this compound is in its nascent stages, the known antimicrobial activity of its derivatives provides the initial impetus for a more profound investigation into its therapeutic potential.

This guide will first outline the known synthesis and biological activity of this compound derivatives. Subsequently, it will extrapolate from the broader class of 5-substituted uracils to propose potential mechanisms of action and therapeutic applications for this compound itself. Finally, a comprehensive, field-proven workflow for the systematic evaluation of this compound will be presented, offering a roadmap for future research and development.

Chemical Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives is a critical first step in its evaluation. The established route to 6-chloro-5-isopropyluracil, a key intermediate, begins with 5-isopropylbarbituric acid.[3][4]

Experimental Protocol: Synthesis of 6-Chloro-5-isopropyluracil

Materials:

-

5-Isopropylbarbituric acid

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline

-

10% Aqueous sodium hydroxide (NaOH)

Procedure:

-

Chlorination: 5-Isopropylbarbituric acid is treated with phosphorus oxychloride in the presence of N,N-dimethylaniline. This reaction converts the barbituric acid to 2,4,6-trichloro-5-isopropylpyrimidine.[3][4] The causality behind this choice of reagents lies in the potent chlorinating ability of POCl₃, which is a standard method for converting hydroxyl groups on pyrimidine rings to chlorine atoms. N,N-dimethylaniline acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the chlorinated product.

-

Selective Hydrolysis: The resulting 2,4,6-trichloro-5-isopropylpyrimidine is then subjected to selective hydrolysis by heating in 10% aqueous sodium hydroxide.[3][4] This step is crucial for selectively replacing the chlorine atoms at the 2- and 4-positions with hydroxyl groups, yielding the uracil ring structure, while retaining the chlorine at the 6-position. The differential reactivity of the chlorine atoms on the pyrimidine ring allows for this selective transformation.

This synthetic intermediate, 6-chloro-5-isopropyluracil, serves as a versatile precursor for the synthesis of a variety of derivatives, allowing for the exploration of structure-activity relationships.

Caption: Hypothesized antiviral mechanism of this compound.

Anticancer Activity

The precedent set by 5-fluorouracil strongly suggests that this compound should be investigated for anticancer properties. The primary mechanism of 5-FU is the inhibition of thymidylate synthase (TS), an enzyme essential for the synthesis of thymidine, a necessary component of DNA. [5][6]

-

Hypothesized Mechanism: this compound could be metabolized to 5-isopropyl-2'-deoxyuridine monophosphate (5-iPr-dUMP), which could then act as an inhibitor of thymidylate synthase. The bulky isopropyl group might offer a different binding mode within the enzyme's active site compared to the fluorine atom of 5-FU, potentially leading to a different efficacy or resistance profile.

Another key enzyme in this pathway is dihydrofolate reductase (DHFR), which is responsible for regenerating the cofactor required by thymidylate synthase. [3][7][8]Uracil derivatives can also indirectly affect this pathway.

Caption: Hypothesized anticancer mechanism via thymidylate synthase inhibition.

A Proposed Research and Development Workflow

To systematically evaluate the therapeutic potential of this compound, a structured research and development plan is essential. The following workflow outlines a series of self-validating experimental stages.

Stage 1: In Vitro Screening for Biological Activity

The initial phase focuses on broad screening to identify promising areas of activity.

Experimental Protocols:

-

Antimicrobial Assays:

-

Synthesize a library of this compound derivatives with diverse substitutions at the 6-position.

-

Perform minimum inhibitory concentration (MIC) assays against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

-